Differentiated Reactivity: Comparative Cross-Coupling Efficiency of Ethyl 6-bromobenzofuran-3-carboxylate
The 6-bromo substituent in ethyl 6-bromobenzofuran-3-carboxylate provides a crucial synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups at the 6-position of the benzofuran core. This contrasts with non-brominated benzofuran-3-carboxylate analogs, which lack this reactive site and therefore cannot be used to generate the same library of 6-substituted derivatives . While direct kinetic data for this exact compound is not available in the public literature, class-level inference from structurally related bromobenzofurans confirms that the 6-bromo position is amenable to Suzuki-Miyaura and Ullmann-type couplings, as demonstrated in the elaboration of 2-(6-bromobenzofuran-3-yl)acetic acid, where the 6-bromo group served as the site for aryl ether formation [1].
| Evidence Dimension | Presence of Reactive Halogen for Cross-Coupling |
|---|---|
| Target Compound Data | Bromine atom at the 6-position |
| Comparator Or Baseline | Ethyl benzofuran-3-carboxylate (CAS 194278-43-8, no halogen) |
| Quantified Difference | Qualitative presence of reactive site vs. absent |
| Conditions | Suzuki-Miyaura or Ullmann coupling conditions |
Why This Matters
The bromine substituent is essential for derivatization, making this compound a non-interchangeable building block for medicinal chemistry programs requiring 6-substituted benzofuran scaffolds.
- [1] Duncan, L.F., et al. (2019). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1419-1424. View Source
